[1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one
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Overview
Description
[1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the selenadiazole family, which is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
The synthesis of [1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one typically involves the reaction of aromatic o-diamines with selenium dioxide (SeO2). This method is widely used due to its efficiency and reliability . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetic acid, to facilitate the formation of the selenadiazole ring . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include concentrated nitric acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are nitro, amine, and substituted derivatives, respectively .
Scientific Research Applications
[1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as tryptophan 2,3-dioxygenase and glutaminase, which are involved in cancer cell metabolism . Additionally, it modulates G protein-coupled receptors and DNA-dependent protein kinases, contributing to its anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
[1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one can be compared with other similar compounds, such as:
[1,2,5]Thiadiazolo[3,4-d]pyrimidin-7(3h)-one: This compound is similar in structure but contains sulfur instead of selenium.
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(3h)-one:
The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs .
Properties
CAS No. |
7698-94-4 |
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Molecular Formula |
C4H2N4OSe |
Molecular Weight |
201.06 g/mol |
IUPAC Name |
6H-[1,2,5]selenadiazolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H2N4OSe/c9-4-2-3(5-1-6-4)8-10-7-2/h1H,(H,5,6,8,9) |
InChI Key |
DYOISWWSVPQCPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=N[Se]N=C2C(=O)N1 |
Origin of Product |
United States |
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